

APX-115: A Head-to-Head Comparison with Other Antioxidants in Preclinical Models

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Compound of Interest

Compound Name: APX-115

Cat. No.: B2423854

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **APX-115**, a novel pan-NADPH oxidase (Nox) inhibitor, with other antioxidant therapies. The following sections detail its mechanism of action, comparative efficacy in preclinical studies, and relevant experimental data to support its potential as a therapeutic agent in diseases driven by oxidative stress.

Mechanism of Action: A Pan-Nox Inhibitor

APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, orally active small molecule that inhibits multiple isoforms of the NADPH oxidase enzyme family. Nox enzymes are a major source of reactive oxygen species (ROS) in mammalian cells, and their overactivity is implicated in the pathophysiology of numerous diseases, including diabetic kidney disease.

APX-115's broad-spectrum inhibition of Nox1, Nox2, and Nox4 distinguishes it from more selective antioxidants.

The rationale behind a pan-Nox inhibitor is that multiple Nox isoforms are often expressed in the same tissue and contribute to pathology, suggesting that a broader inhibition may be more effective than targeting a single isoform.

Comparative Efficacy of APX-115

Preclinical studies have benchmarked **APX-115** against established and emerging antioxidant strategies, primarily in the context of diabetic nephropathy.

APX-115 vs. Losartan

Losartan, an angiotensin II receptor blocker, is a standard treatment for diabetic kidney disease, with one of its mechanisms being the reduction of oxidative stress. A key study in a streptozotocin (STZ)-induced diabetic mouse model directly compared the efficacy of **APX-115** with losartan.

Key Findings:

- Both **APX-115** and losartan effectively prevented kidney injury, including albuminuria, glomerular hypertrophy, and tubular injury.
- Both treatments significantly attenuated oxidative stress markers, including lipid hydroperoxides (LPO), nitrotyrosine, and 8-oxo-dG.
- **APX-115**, similar to losartan, reduced kidney inflammation, as evidenced by decreased expression of TNF α and MCP1, and reduced macrophage infiltration.
- Interestingly, **APX-115** treatment also led to a significant decrease in the mRNA levels of Nox1, Nox2, and Nox4, suggesting a potential positive feedback loop between Nox activity and expression.

APX-115 vs. GKT137831 (a dual Nox1/Nox4 inhibitor)

A study in db/db mice, a model of type 2 diabetes, compared **APX-115** with GKT137831, a selective dual inhibitor of Nox1 and Nox4.

Key Findings:

- Both **APX-115** and GKT137831 improved insulin resistance and reduced plasma 8-isoprostane levels, a marker of oxidative stress.
- While both agents improved some aspects of kidney function, **APX-115** was superior in improving mesangial expansion, a key histological feature of diabetic nephropathy.
- **APX-115** also demonstrated a greater effect in reducing macrophage infiltration in both adipose tissue and the kidney compared to GKT137831.

- These findings suggest that the broader inhibition of Nox isoforms, including Nox2, by **APX-115** may offer additional therapeutic benefits over more selective Nox1/4 inhibition in the context of diabetic kidney disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from the comparative studies.

Table 1: Inhibitory Activity of **APX-115**

Isoform	Ki (μM)
Nox1	1.08
Nox2	0.57
Nox4	0.63

Table 2: Comparative Effects of **APX-115** and Losartan in STZ-induced Diabetic Mice

Parameter	Diabetic Control	APX-115 (60 mg/kg/day)	Losartan (1.5 mg/kg/day)
Urinary Albumin Excretion	Increased	Significantly Reduced	Significantly Reduced
Glomerular Hypertrophy	Present	Prevented	Prevented
Kidney TNF α mRNA	Increased	Significantly Reduced	Significantly Reduced
Kidney MCP1 mRNA	Increased	Significantly Reduced	Significantly Reduced
Macrophage Infiltration (F4/80)	Increased	Attenuated	Attenuated
Plasma LPO	Increased	Significantly Inhibited	Not Reported
Kidney LPO	Increased	Significantly Inhibited	Not Reported
Kidney Nox1, Nox2, Nox4 mRNA	Increased	Significantly Inhibited	Not Reported

Table 3: Comparative Effects of **APX-115** and GKT137831 in db/db Mice

Parameter	Diabetic Control	APX-115 (60 mg/kg/day)	GKT137831
Insulin Resistance	Increased	Significantly Improved	Significantly Improved
Plasma 8-isoprostane	Increased	Decreased	Not Reported
Mesangial Expansion	Present	Significantly Improved	No Significant Improvement
Adipose Tissue Macrophage Infiltration (F4/80)	Increased	Decreased	Not Reported
Kidney Macrophage Infiltration (F4/80)	Increased	Decreased	Not Reported
Kidney Nox1, Nox2, Nox4 Protein Expression	Increased	Decreased	Not Reported

Experimental Protocols

STZ-Induced Diabetic Mouse Model

- Animal Model: C57BL/6J mice.
- Induction of Diabetes: Intraperitoneal injection of streptozotocin (STZ) at 50 mg/kg/day for 5 consecutive days.
- Treatment: **APX-115** (60 mg/kg/day) or losartan (1.5 mg/kg/day) was administered orally for 12 weeks.
- Key Measurements: Urinary albumin and creatinine, plasma cystatin C, real-time PCR for gene expression (TNF α , MCP1, Nox1, Nox2, Nox4), immunohistochemistry for F4/80, and measurement of oxidative stress markers (LPO, nitrotyrosine, 8-oxo-dG).

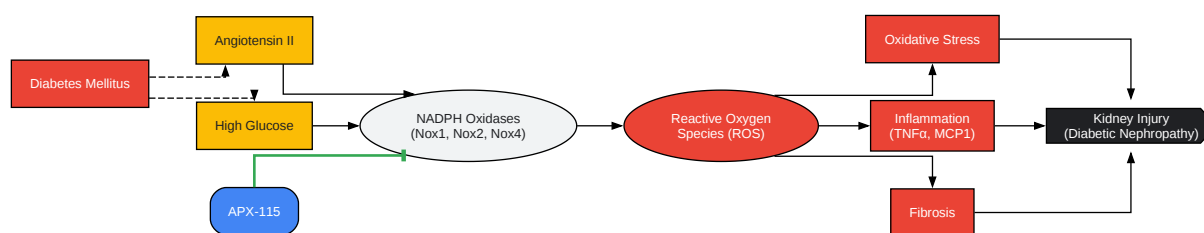
db/db Mouse Model of Type 2 Diabetes

- Animal Model: Eight-week-old db/m and db/db mice.

- Treatment: **APX-115** (60 mg/kg/day) or GKT137831 was administered by oral gavage for 12 weeks.
- Key Measurements: Plasma 8-isoprostane, assessment of insulin resistance, histological analysis of mesangial expansion, immunohistochemistry for F4/80, and Western blot for Nox protein expression.

Signaling Pathways and Experimental Workflow

APX-115 Mechanism of Action in Diabetic Kidney Disease



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Caption: **APX-115** inhibits multiple Nox isoforms, reducing ROS and downstream pathology.

Experimental Workflow for Comparative Studies

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